5-Nitroindoline

Descripción general

Descripción

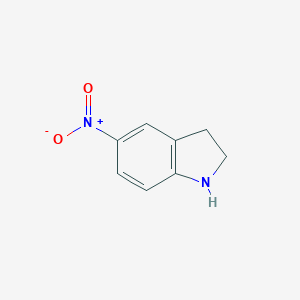

5-Nitroindoline is an organic compound with the molecular formula C8H8N2O2. It is a derivative of indoline, where a nitro group is substituted at the fifth position of the indoline ring. This compound is known for its yellow crystalline appearance and is soluble in organic solvents like ethanol and ether. It has significant applications in pharmaceutical and chemical research due to its unique chemical properties.

Mecanismo De Acción

Target of Action

5-Nitroindoline primarily targets Nitric Oxide Synthase (NOS) , specifically the inducible and endothelial forms . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

It is believed to interact with the enzyme, potentially inhibiting its activity . This interaction could lead to changes in the production of NO, thereby affecting cellular signaling pathways.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide synthase pathway . By targeting NOS, this compound can influence the production of NO, which plays a crucial role in various cellular functions, including neurotransmission, immune response, and vascular tone regulation.

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining its therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with NOS and the subsequent changes in NO production. By potentially inhibiting NOS, this compound could alter NO levels, affecting various cellular processes regulated by this signaling molecule .

Análisis Bioquímico

Biochemical Properties

5-Nitroindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been used in the preparation of acetylated glucosylamines, which are important in biochemical studies . Additionally, it has been identified as a potential inhibitor of certain enzymes, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory processes . These interactions highlight the compound’s potential as a biochemical reagent and therapeutic agent.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in vitro studies have demonstrated that this compound can inhibit the activity of 5-LOX and sEH, leading to reduced inflammation in cellular models . This compound’s ability to modulate enzyme activity and gene expression underscores its potential impact on cellular function and health.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules, leading to changes in their activity and function. At the molecular level, this compound binds to the active sites of enzymes such as 5-LOX and sEH, inhibiting their catalytic activity . This inhibition results in decreased production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in inflammation and cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating enzyme activity . At higher doses, the compound may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. For example, it has been shown to participate in the reduction of nitro groups to amines, a process catalyzed by specific reductase enzymes . This metabolic transformation can affect the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For instance, this compound may be actively transported into cells via specific membrane transporters, affecting its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules involved in cellular processes. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroindoline typically involves the nitration of indoline. One common method is the reaction of indoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and to enhance yield. The use of safer nitrating agents and solvents is also considered to minimize environmental impact and improve safety.

Análisis De Reacciones Químicas

Types of Reactions

5-Nitroindoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The indoline ring can be oxidized to form indole derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone.

Major Products Formed

Reduction: 5-Aminoindoline.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Oxidation: Indole derivatives.

Aplicaciones Científicas De Investigación

Universal Base Analogue

5-Nitroindoline serves as a universal base analogue in oligonucleotide synthesis, primarily due to its ability to form stable duplexes with all four natural DNA bases (adenine, thymine, cytosine, and guanine) without hydrogen bonding. This unique property makes it particularly useful in several applications:

- Probes : this compound-modified oligonucleotides are effective in designing probes for targeting rRNA in microbial species. They exhibit high specificity and stability, making them suitable for applications such as microbial detection and environmental monitoring .

- Primers for PCR : While this compound can stabilize the primer-template-polymerase complex, its incorporation must be carefully managed. Studies indicate that including more than two substitutions at specific positions can hinder PCR efficiency. However, primers with up to four contiguous this compound bases have shown good performance in PCR and sequencing .

- siRNA Modifications : Incorporating this compound into siRNA passenger strands has been shown to reduce off-target effects significantly, enhancing the specificity of RNA interference technologies .

Thermodynamic Stability Studies

Research has demonstrated that this compound enhances the thermodynamic stability of DNA hairpins and duplexes. Melting studies reveal that the presence of this compound bases affects both the enthalpic and entropic components of melting transitions, contributing to overall stability .

Conductive Polymers

Recent advancements have explored the use of poly(5-nitroindole) as a conductive and adhesive interfacial layer for neural electrodes. This application leverages the compound's excellent electrical properties and biocompatibility:

- Neural Interfaces : Poly(5-nitroindole) has been developed as an interfacial layer between metal electrodes and conducting polymers like PEDOT (poly(3,4-ethylenedioxythiophene)). This combination improves adhesion and electrochemical performance, making it suitable for high-performance neural interfaces .

| Application | Description |

|---|---|

| Neural Electrodes | Utilizes poly(5-nitroindole) for enhanced adhesion and conductivity in brain interfacing applications . |

Electropolymerization Techniques

The electropolymerization of 5-nitroindole allows for the creation of thin films that exhibit desirable properties for electronic applications. These films can be engineered to improve the performance of devices used in biomedical applications .

Comparación Con Compuestos Similares

Similar Compounds

5-Nitroindole: Similar structure but with an indole ring instead of indoline.

5-Aminoindoline: The reduced form of 5-Nitroindoline with an amino group.

5-Methoxyindoline: Contains a methoxy group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of the nitro group at the fifth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Actividad Biológica

5-Nitroindoline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and biochemical properties, supported by recent research findings and data.

Antibacterial Activity

This compound has demonstrated potent antibacterial properties, particularly against multidrug-resistant (MDR) bacterial strains. A study synthesized 5-nitroindole-capped bimetal nanoparticles (5NNP), which exhibited strong antibacterial and antibiofilm activities against both Gram-negative and Gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . The nanoparticles significantly reduced biofilm formation by over 90% and inhibited the formation of persister cells, suggesting their potential as non-antibiotic therapeutic agents .

Table 1: Antibacterial Efficacy of this compound Capped Nanoparticles

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Reduction (%) |

|---|---|---|

| E. coli | 1 mM | >90 |

| P. aeruginosa | 1 mM | >90 |

| S. aureus | 1 mM | >90 |

Anticancer Activity

Research has also highlighted the anticancer potential of this compound derivatives, particularly their ability to target G-quadruplex DNA structures associated with the c-Myc oncogene. A series of substituted 5-nitroindole compounds were synthesized and evaluated for their ability to bind to the c-Myc promoter G-quadruplex. These compounds not only downregulated c-Myc expression but also induced cell cycle arrest in cancer cells, demonstrating their potential as anticancer agents .

Case Study: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of these derivatives revealed that specific modifications enhanced binding affinity and biological activity. For instance, certain pyrrolidine-substituted derivatives exhibited increased reactive oxygen species (ROS) generation in cancer cells, further contributing to their anticancer efficacy .

Biochemical Applications

Beyond its antibacterial and anticancer properties, this compound serves as a universal base in oligonucleotide modifications, enhancing the stability of DNA duplexes through base-stacking interactions. Studies have shown that the incorporation of 5-nitroindole into oligonucleotides yields minimal destabilization, making it suitable for various biotechnological applications such as probes and primers for molecular biology techniques .

Table 2: Thermal Stability of DNA Duplexes with 5-Nitroindole

| Modification Position | ΔT_m (°C) | Stability Comparison |

|---|---|---|

| End | -2 | Slightly destabilizing |

| Middle | -5 | Moderately destabilizing |

Propiedades

IUPAC Name |

5-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQWYAJTPPYORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186358 | |

| Record name | Indoline, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32692-19-6 | |

| Record name | 5-Nitroindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32692-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032692196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32692-19-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indoline, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROINDOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFF83KNW93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While 5-nitroindoline itself doesn't appear to be the primary focus of these studies, it serves as a valuable building block for more complex molecules. Specifically, it's used as a solvatochromic probe [, , , ] and as a precursor in synthesizing compounds with potential antimicrobial [, ], anti-inflammatory, and antinociceptive [] activities.

ANone: Both this compound (NI) and 1-methyl-5-nitroindoline (MNI) exhibit changes in their UV-Vis absorption spectra depending on the solvent environment. This property makes them useful for probing solvent properties. Notably:

- Solvent Basicity: NI is particularly sensitive to a solvent's hydrogen bond accepting ability, allowing for the determination of the solvent basicity parameter, SB [].

- Structural Changes in Water: MNI was used to investigate the temperature-dependent structural changes in liquid water. Researchers observed a minimum in the peak wavenumber of MNI's first absorption band at 43°C, suggesting a structural shift in water at this temperature [].

A: Researchers synthesized a series of this compound-2-one derivatives as potential DNA gyrase inhibitors []. These compounds were evaluated for their antimicrobial activity against various bacterial strains.

ANone: The structure of this compound offers several interesting features:

- Synthetic Versatility: The presence of both the indole nitrogen and the nitro group allows for diverse chemical modifications. Researchers can exploit these functionalities to introduce various substituents, tailoring the molecule for specific applications like drug design [] or the development of new materials.

A: Yes, computational methods like molecular dynamics simulations and quantum chemical calculations have been employed to study this compound derivatives. For example, researchers investigated the solvation behavior of ionic liquids in water using 1-methyl-5-nitroindoline as a probe. They combined experimental data with computational modeling to understand how the structure of the ionic liquid side chains influences solvation properties []. In another study, researchers utilized semi-empirical MNDO calculations to evaluate the stability and electronic properties of various this compound-2-one derivatives with potential biological activity [].

ANone: The research papers highlight the use of several analytical techniques, including:

- UV-Vis Spectroscopy: Crucial for investigating the solvatochromic properties of this compound and its derivatives [, , ].

- NMR Spectroscopy: Used to characterize synthesized compounds and study interactions with solvents [].

- Computational Chemistry Methods: Employed to investigate molecular properties, solvation behavior, and predict biological activity [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.